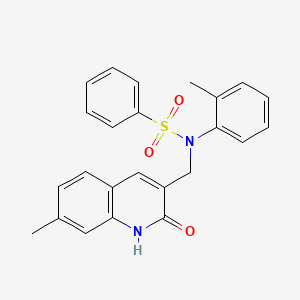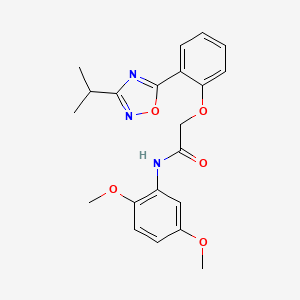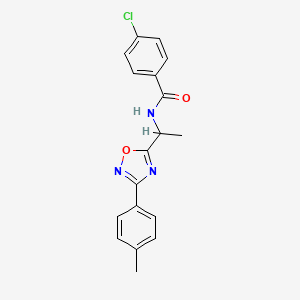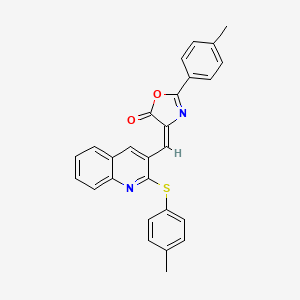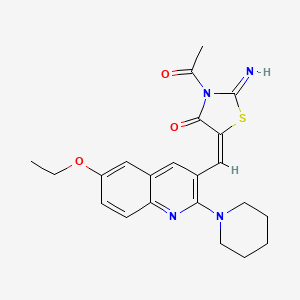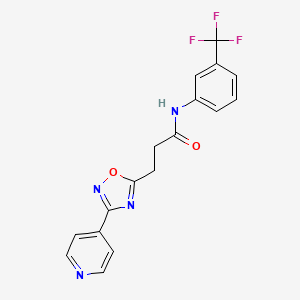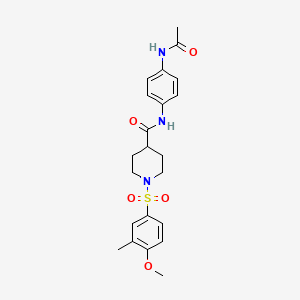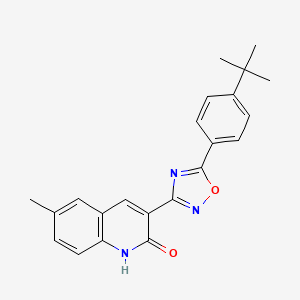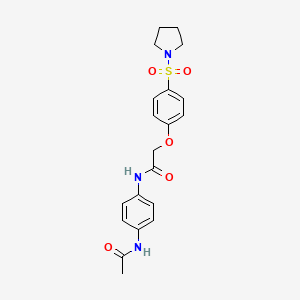
N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as APSPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. APSPA is a member of the sulfonamide family, which has been widely used in various fields including medicine and agriculture.
Wirkmechanismus
The mechanism of action of N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide involves its ability to inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. Specifically, N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the suppression of oncogenes, resulting in the inhibition of cancer cell proliferation. N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been found to have a number of biochemical and physiological effects in various cell types. Studies have shown that N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide induces apoptosis, or programmed cell death, in cancer cells. Additionally, N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for the growth and spread of cancer cells. N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide in lab experiments is its ability to selectively target cancer cells and inhibit their proliferation. This makes N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide a promising candidate for the development of cancer therapeutics. However, one limitation of using N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide in lab experiments is its complex synthesis process, which requires expertise in organic chemistry. Additionally, the potential side effects of N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide on non-cancerous cells have not been extensively studied.
Zukünftige Richtungen
There are several future directions for research involving N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. One direction is the development of more efficient and cost-effective synthesis methods for N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. Another direction is the investigation of the potential side effects of N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide on non-cancerous cells. Additionally, further research is needed to fully understand the mechanism of action of N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide and its potential therapeutic applications in the treatment of cancer and inflammation. Finally, the development of N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide derivatives with improved potency and selectivity is an area of active research.
Synthesemethoden
N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide can be synthesized through a multi-step process involving the reaction of 4-acetamidophenol with 4-chlorophenylsulfonyl chloride, followed by the reaction of the resulting intermediate with 4-(pyrrolidin-1-yl)phenol. The final product is obtained through the reaction of the intermediate with acetic anhydride. The synthesis of N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Studies have shown that N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide exhibits anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer. N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-15(24)21-16-4-6-17(7-5-16)22-20(25)14-28-18-8-10-19(11-9-18)29(26,27)23-12-2-3-13-23/h4-11H,2-3,12-14H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYDHEBVAYKHDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

